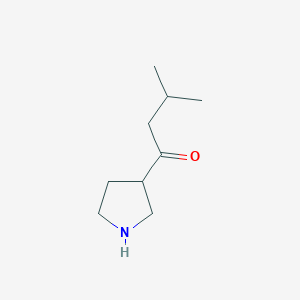
3-Methyl-1-(pyrrolidin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(pyrrolidin-3-yl)butan-1-one is an organic compound belonging to the class of valine and derivatives It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrrolidin-3-yl)butan-1-one typically involves the reaction of 3-methylpyridine with ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid. The process includes addition, oximization, and esterification reactions, which are carried out under moderate reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrrolidin-3-yl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-(pyrrolidin-3-yl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrrolidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to interact with dipeptidyl peptidase 4 in humans .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: This compound shares a similar structure but has different functional groups.
4F-3-Methyl-α-PVP: A structural analog with a fluorine atom and different pharmacological properties.
Uniqueness
3-Methyl-1-(pyrrolidin-3-yl)butan-1-one is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Biological Activity
3-Methyl-1-(pyrrolidin-3-yl)butan-1-one, a compound with a unique molecular structure featuring a pyrrolidine ring and a ketone functional group, has garnered attention for its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H17N, with a molecular weight of approximately 155.24 g/mol. The compound's structure includes:
- A pyrrolidine ring , which is known for its role in various biological processes.
- A ketone group , contributing to its reactivity and interaction with biological targets.
Research indicates that this compound may interact with several biomolecules, influencing enzyme activity and receptor interactions. The compound's mechanism of action is believed to involve:
- Modulation of neurotransmitter levels : It may affect the release and uptake of neurotransmitters such as dopamine and norepinephrine, similar to other compounds in its class .
- Enzyme inhibition : Potential interactions with metalloproteases have been noted, which could be relevant in treating conditions associated with vasoconstriction .
Neurochemical Effects
Studies have suggested that this compound may exhibit stimulant properties akin to other synthetic cathinones. Its effects on dopamine transporters (DAT) and norepinephrine transporters (NET) are under investigation, with preliminary data indicating enhanced locomotor activity in animal models .
Anticancer Potential
Recent research has explored the anticancer properties of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells . The following table summarizes the anticancer activity of several related compounds:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 5-Oxopyrrolidine derivative | A549 | 25 | Moderate |
| 4-Chlorophenyl substituted | A549 | 15 | High |
| 4-Dimethylamino phenyl derivative | A549 | 10 | Very High |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrolidine derivatives, including those related to this compound. The study assessed their cytotoxic effects on cancer cell lines and found that modifications to the phenyl ring significantly influenced their potency. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methyl-1-pyrrolidin-3-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)5-9(11)8-3-4-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
AXYWPHVSVXOXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















